Einecs 300-896-6

Description

Historical Context of Boron-Nitrogen Compounds and Their Derivatives

The study of compounds containing boron-nitrogen (B-N) bonds has a rich history. One of the earliest discoveries in this field was boron nitride (BN) in 1842. qsrarematerials.com However, significant research and development of B-N materials did not commence until after World War II. qsrarematerials.com A major breakthrough occurred in 1955 with the development of a hot-pressing method for producing boron nitride ceramics. qsrarematerials.com

Borazine (B1220974), a six-membered ring system of alternating boron and nitrogen atoms, is another cornerstone of B-N chemistry. researchgate.net Its structural and electronic similarity to benzene (B151609) earned it the nickname "inorganic benzene," sparking extensive research into its properties and reactions. researchgate.net Unlike benzene, the B-N bond in borazine has some polarity, making it more susceptible to addition reactions. researchgate.net The broader family of B-N compounds includes amine boranes, aminoboranes, and iminoboranes, each with distinct bonding characteristics and reactivity. researchgate.net These historical developments have paved the way for the synthesis of more complex derivatives, including those formed with amino alcohols.

Overview of Amino Alcohol-Based Ligands in Coordination Chemistry

Amino alcohols are versatile organic compounds that contain both an amine and an alcohol functional group. alfa-chemistry.com This bifunctional nature makes them excellent ligands in coordination chemistry, capable of binding to metal ions in various modes. nih.gov They can act as bidentate ligands, forming stable chelate rings with a central metal atom through the nitrogen of the amine and the oxygen of the alcohol. st-andrews.ac.uk

These ligands are flexible and can exist in different protonated forms depending on the pH of the system, allowing them to coordinate to a wide range of metals, including transition metals like zinc, copper, and cobalt. alfa-chemistry.comnih.gov The resulting coordination compounds have found applications in catalysis and have been studied for their biological activities. alfa-chemistry.com Triethanolamine (B1662121) is a notable example of an amino-polyalcohol ligand that can coordinate to metals in several ways, utilizing its nitrogen donor and flexible hydroxyl arms. nih.gov

Rationale for Investigating Orthoboric Acid Compounds with Amino Alcohols

The investigation into compounds formed from orthoboric acid and amino alcohols, such as Triethanolamine borate (B1201080), is propelled by their unique structural features and wide-ranging industrial applications. Boric acid can react with the hydroxyl groups of alcohols to form borate esters. wikipedia.org When the alcohol is an amino alcohol like triethanolamine, the resulting molecule combines the properties of a borate ester with an intramolecular B-N dative bond, creating a stable cage-like structure known as a boratrane.

This unique structure imparts valuable properties. Triethanolamine borate is recognized for its efficacy as a corrosion inhibitor, forming a protective barrier on metal surfaces. guidechem.com It also serves as a lubricant additive, an extreme-pressure additive to reduce friction and wear, and a flame retardant in materials like textiles and plastics. guidechem.comcaming.com The compound is also used as an intermediate in chemical synthesis and as a catalyst. chemicalbook.com The water-soluble and eco-friendly nature of Triethanolamine borate further enhances its appeal for various applications in green chemistry.

Compound Properties and Data

Table 1: Physicochemical Properties of Triethanolamine Borate

| Property | Value |

|---|---|

| Molecular Formula | C6H12BNO3 |

| Molecular Weight | 156.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 235-237 °C |

This table presents data compiled from multiple sources. guidechem.comchemicalbook.comchemicalbook.com

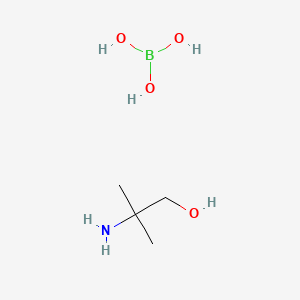

Properties

CAS No. |

91696-95-6 |

|---|---|

Molecular Formula |

C4H14BNO4 |

Molecular Weight |

150.97 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;boric acid |

InChI |

InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |

InChI Key |

DOWAMJWPBKRNNX-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.CC(C)(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Einecs 300 896 6

Chemical Pathways for the Formation of Boric Acid-Amino Alcohol Complexes

The synthesis of boric acid-amino alcohol complexes, such as the one involving 2-Amino-2-methyl-1-propanol (B13486), is a subject of significant academic and industrial research. These complexes are formed through the reaction of boric acid or its derivatives with amino alcohols, leading to the formation of borate (B1201080) esters.

The most straightforward method for synthesizing these complexes is through the direct reaction of boric acid with the amino alcohol. acs.orggriffith.edu.aumdpi.com This approach typically involves mixing the two components in a suitable solvent. The reaction is an esterification process where the hydroxyl groups of the amino alcohol react with the boric acid to form B-O-C bonds, resulting in a cyclic borate ester. scielo.org.mx The presence of the amine functionality in the alcohol can influence the reaction, potentially leading to the formation of zwitterionic species where the amine group is protonated. scielo.org.mx

A typical laboratory-scale synthesis involves dissolving the amino alcohol, such as 2-amino-2-methyl-1-propanol, and boric acid in a solvent and stirring the mixture, sometimes with heating, to drive the reaction to completion. orgsyn.org The product can then be isolated by precipitation and filtration. For instance, the reaction of 2-amino-2-methyl-1-propanol with levopimaric acid demonstrates the amine's ability to form salts, a principle that can be extended to its interaction with boric acid. orgsyn.org

Several methods for the synthesis of the parent amino alcohol, 2-amino-2-methyl-1-propanol, have been reported, including processes starting from isobutene and methyl cyanide, or from 2,2-dimethylaziridine. google.comchemicalbook.com The purity and yield of the final complex are highly dependent on the purity of the starting materials and the reaction conditions.

In protic solvents like water or alcohols, the solvent molecules can compete with the amino alcohol for coordination to the boron atom, potentially hindering the reaction. researchgate.net However, in some cases, the use of an alcohol as a solvent can be advantageous. For example, using methanol (B129727) as a solvent for the boric acid-catalyzed esterification of α-hydroxycarboxylic acids allows for easy removal of the catalyst as volatile trimethyl borate. acs.org The use of aprotic solvents, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), can favor the forward reaction by minimizing competitive binding and can facilitate the removal of water, a byproduct of the esterification, thereby shifting the equilibrium towards the product side. orgsyn.orggoogle.com

Ionic liquids have also been explored as alternative solvents and catalysts for boric acid esterification, offering advantages such as mild reaction conditions, easy product separation, and the potential for solvent recycling. google.com

The following table summarizes the effect of different solvents on the synthesis of borate esters.

| Solvent System | Reactants | Key Findings | Reference(s) |

| Methanol | α-hydroxycarboxylic acids, boric acid | Efficient esterification, easy catalyst removal. | acs.org |

| Acetone | 2-amino-2-methyl-1-propanol, levopimaric acid | Rapid precipitation of the amine salt. | orgsyn.org |

| Water | Boronic acids, diols | Solvent insertion can compete with B-N bond formation. | researchgate.net |

| Acidic Ionic Liquids | Boric acid, alcohols | Reduced environmental pollution, mild conditions. | google.com |

| Tetrahydrofuran (THF) | Citric acid, alcohols, boric acid | Effective for the synthesis of citric acid esters. | google.com |

While the direct reaction between boric acid and amino alcohols can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity. Boric acid itself can act as a catalyst for esterification reactions. acs.orggriffith.edu.aumdpi.comresearchgate.net This self-catalysis is particularly effective for the esterification of α-hydroxy acids, where a complex between boric acid and the acid is believed to be the active catalytic species. mdpi.com

The catalytic activity of boric acid is attributed to its Lewis acidity, allowing it to activate the carboxyl group towards nucleophilic attack by the alcohol. nih.gov The mechanism can involve the formation of a more reactive bis(α-hydroxycarboxylate)borate complex. griffith.edu.au

In the context of forming complexes with 2-amino-2-methyl-1-propanol, the reaction is essentially a borate ester formation. The principles of boric acid catalysis for esterification are therefore highly relevant. The amine group of the amino alcohol can also play a role in the catalytic cycle, potentially through intramolecular catalysis or by influencing the acidity of the reaction medium.

Studies have shown that boronic acids can also be effective catalysts for esterification and amidation reactions, highlighting the broader utility of organoboron compounds in catalysis. nih.gov

Spectroscopic and Crystallographic Elucidation of Complexation Mechanisms

Understanding the mechanism of complex formation requires detailed structural and dynamic information, which can be obtained through a combination of spectroscopic and crystallographic techniques.

In situ spectroscopic techniques are invaluable for monitoring the progress of the reaction in real-time, providing insights into the kinetics and the formation of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 11B NMR spectroscopy is a powerful tool for studying borate ester formation. mdpi.comuni-muenchen.de The chemical shift of the boron nucleus is sensitive to its coordination environment, allowing for the differentiation between trigonal boric acid and tetrahedral borate esters. mdpi.com This technique can be used to determine the equilibrium position and the relative amounts of different boron-containing species in solution. uni-muenchen.de For example, an in situ method using fluoride (B91410) coordination and 11B NMR has been developed to quantify boronate esters in a mixture. mdpi.com

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can be used to follow the disappearance of reactants and the appearance of products by monitoring the characteristic vibrational frequencies of functional groups like O-H, N-H, and B-O. researchgate.net This technique has been employed to study the kinetics of borinic acid-catalyzed reactions. acs.org

Mass Spectrometry: Techniques like single photoionization time-of-flight mass spectrometry can be used to characterize the evolution of volatile species during the reaction, providing further mechanistic details. researchgate.net

The following table presents a summary of spectroscopic techniques used to monitor borate ester formation.

| Spectroscopic Technique | Information Obtained | Example Application | Reference(s) |

| 11B NMR | Boron coordination environment, quantification of species. | Monitoring the formation of dynamic covalent boronate esters. | mdpi.com |

| FTIR Spectroscopy | Reaction kinetics, functional group evolution. | Studying borinic acid-catalyzed chloroacylation of epoxy alcohols. | acs.org |

| Mass Spectrometry | Characterization of volatile byproducts. | Investigating the pyrolysis of lignin (B12514952) in the presence of borate. | researchgate.net |

The interaction between the amino alcohol ligand and the boron center is a dynamic process involving bond formation and breaking.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and provide a theoretical framework for understanding the reaction mechanism. acs.org These studies can help to elucidate the role of the catalyst and the solvent in the reaction. researchgate.net

The mechanism of complexation between boric acid and diols has been a subject of extensive study, with findings that are applicable to amino alcohols. acs.org The reaction can proceed through different pathways depending on the pH and the nature of the reactants. The formation of an intramolecular N-B dative bond in boronate esters derived from amino alcohols is a key area of investigation, with solvent insertion often competing with direct bond formation. researchgate.net

Green Chemistry Principles in Synthetic Route Optimization

The production of Sorbitan (B8754009) stearate (B1226849) typically involves the esterification of sorbitol and stearic acid. atamanchemicals.comevitachem.com This process can be approached via a one-step or two-step method. The one-step process involves the direct esterification of sorbitol with stearic acid, while the two-step process first involves the intramolecular dehydration of sorbitol to form sorbitan, which is then esterified with stearic acid. nsmsi.irresearchgate.netresearchgate.net Both methods traditionally rely on catalysts and often high temperatures. researchgate.nethuanachemical.com

The optimization of these synthetic routes through the lens of green chemistry focuses on several key principles. These include maximizing atom economy, reducing waste (as measured by the E-Factor), using safer and renewable materials, employing catalytic reagents over stoichiometric ones, and utilizing sustainable solvents or solvent-free conditions. shreechem.innih.gov For Sorbitan stearate, this involves a shift from conventional chemical catalysts to biocatalysts like enzymes and replacing hazardous solvents with greener alternatives. csic.esumich.edu

Atom Economy and E-Factor Analysis of Synthetic Protocols

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste produced per mass of product.

The atom economy for this reaction is high, as the only theoretical byproduct is water. However, the E-Factor for industrial processes can be significantly influenced by factors such as catalyst waste, solvent losses, and purification byproducts. Traditional methods using homogeneous acid or base catalysts (e.g., sodium hydroxide, p-toluenesulfonic acid) require neutralization and washing steps, which generate considerable waste and increase the E-Factor. huanachemical.comcsic.esscribd.com

Below is a comparative analysis of different synthetic approaches:

| Metric | Conventional Synthesis | Green Synthesis (Enzymatic/Heterogeneous Catalyst) |

| Catalyst | Homogeneous (NaOH, H₃PO₄) researchgate.net | Heterogeneous (Solid acids, Lipases) csic.esumich.edu |

| Solvent | Often solvent-free at high temp; or Toluene (B28343)/Xylene huanachemical.com | Solvent-free or Green Solvents (e.g., n-hexane, DES) umich.edutandfonline.com |

| Waste Stream | Neutralized catalyst salts, organic solvent waste | Minimal; recyclable catalyst and solvent |

| Calculated Atom Economy | ~92% | ~92% |

| Estimated E-Factor | >1 (can be significant due to workup) | <1 (significantly lower due to catalyst recycling and reduced workup) |

This table provides an illustrative comparison of conventional and green synthetic approaches for Sorbitan stearate.

The direct synthesis method, which produces only water as a byproduct, has a theoretical atom economy of approximately 95%. nih.gov However, industrial yields and the use of excess reagents can lower the practical atom economy. nih.gov The shift towards reusable heterogeneous catalysts and solvent-free conditions dramatically reduces the E-Factor, aligning the process more closely with the ideals of green chemistry.

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is critical in the green optimization of Sorbitan stearate synthesis.

Conventional Methods: Traditional esterification processes are often conducted without a solvent, but at very high temperatures (180-220°C), which requires significant energy input and can lead to side reactions and product discoloration. researchgate.nethuanachemical.comresearchgate.net In some cases, solvents like toluene or xylene are used to azeotropically remove the water formed during the reaction, but these are petrochemical-based and pose environmental and health risks. huanachemical.com Conventional catalysts include homogeneous acids (sulfuric, phosphoric) and bases (sodium hydroxide), which are difficult to recover and result in waste generation during neutralization. csic.esscribd.com

Green Alternatives: Significant research has focused on developing more sustainable protocols for esterification.

Sustainable Solvents: The ideal scenario is a solvent-free reaction, which is common in the industrial production of sorbitan esters, though it requires high energy. csic.es When solvents are necessary, green alternatives are preferred. Studies have shown successful enzymatic synthesis of sorbitan esters in solvents like n-hexane or in azeotropic mixtures of tert-butanol/n-hexane. umich.edunih.gov Deep Eutectic Solvents (DES) are also emerging as green reaction media that can sometimes act as both solvent and catalyst. tandfonline.com The use of greener solvents can lead to higher yields and better selectivity compared to traditional solvents. researchtrendsjournal.com

Sustainable Reagents and Catalysts: The most impactful green innovation in sorbitan ester synthesis is the use of biocatalysts, particularly lipases. Lipases can catalyze the esterification reaction with high regioselectivity under mild conditions (lower temperature), reducing energy consumption and byproduct formation. umich.edusci-hub.se For instance, Aspergillus terreus lipase (B570770) has been used for the highly efficient and regioselective conversion of sorbitol to its monostearate, with the immobilized enzyme being reusable. umich.edu Besides enzymes, solid acid catalysts like zeolites, functionalized silicas (MCM-41), and heteropolyacids are being explored. csic.es These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, minimizing waste. csic.es

| Component | Conventional Option | Green Alternative | Rationale for Green Alternative |

| Solvent | Toluene, Xylene, or Solvent-free (high temp) huanachemical.com | Solvent-free (mild conditions), n-Hexane, Deep Eutectic Solvents (DES) umich.edutandfonline.com | Reduced toxicity, biodegradability, lower energy consumption, potential for recycling. researchtrendsjournal.com |

| Catalyst | NaOH, p-toluenesulfonic acid, H₃PO₄ researchgate.netcsic.es | Lipases (Aspergillus terreus, Candida antarctica), Solid Acids (Zeolites, Resins) csic.esumich.edu | Mild reaction conditions, high selectivity, reusability, reduced waste from neutralization. nih.govumich.edu |

This table summarizes the shift from conventional to sustainable solvents and reagents in the synthesis of Sorbitan stearate.

By adopting these green chemistry principles, the synthesis of EINECS 300-896-6 (Sorbitan stearate) can be made significantly more sustainable, reducing its environmental footprint while often improving reaction efficiency and product purity. shreechem.in

Advanced Structural and Supramolecular Characterization of Einecs 300 896 6

X-ray Diffraction Analysis of Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For Disodium (B8443419) octaborate, XRD analysis reveals a complex, three-dimensional network of boron and oxygen atoms.

Crystal Packing and Intermolecular Interactions

The crystal structure of disodium octaborate consists of two independent, infinite, and interleaved boron-oxygen networks. wikipedia.org The fundamental building block of these networks is the complex polyborate anion, [B₈O₁₃]²⁻. wikipedia.org This anion is formed from a combination of six trigonal BO₃ units and two tetrahedral BO₄ units. wikipedia.org Specifically, the structure can be described as a B₅O₁₀ group linked to a B₃O₇ group. wikipedia.org

The sodium cations (Na⁺) and water molecules of hydration are situated within the channels of these polyborate networks. The intermolecular forces are dominated by strong ionic bonds between the sodium cations and the negatively charged oxygen atoms of the octaborate anion. Furthermore, extensive hydrogen bonding occurs between the water molecules and the oxygen atoms of the borate (B1201080) network, contributing significantly to the stability of the crystal lattice.

Polymorphism and Anhydrous/Hydrated Forms

Disodium octaborate is known to exist in at least two polymorphic forms, designated α and β. wikipedia.org The β-form possesses a monoclinic crystal structure belonging to the P2₁/c space group. wikipedia.org Its unit cell parameters have been determined as a = 1173.1 pm, b = 788.0 pm, and c = 1041.0 pm, with a β angle of 99.883°. wikipedia.org

The compound is most commonly available as the tetrahydrate (Na₂B₈O₁₃·4H₂O), a white, odorless powder. wikipedia.org The water molecules are integral to the hydrated crystal structure. While anhydrous forms can be prepared, the tetrahydrate is the stable form under standard conditions. The transition between hydrated and anhydrous states involves significant structural rearrangement due to the removal of water and the subsequent collapse or reorganization of the polyborate framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformations

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of borate species in solution.

Boron-11 NMR Characterization of Borate Species

Boron-11 (¹¹B) NMR is particularly informative for studying borates due to the high natural abundance and sensitivity of the ¹¹B nucleus. The chemical shift of ¹¹B is highly dependent on the coordination environment of the boron atom. Tetrahedrally coordinated boron ([BO₄]) atoms, having a more symmetric electronic environment, typically produce narrow signals, while trigonal boron ([BO₃]) atoms result in broader signals at different chemical shifts. d-nb.info

In aqueous solutions, various polyborate species can exist in equilibrium, and their presence is highly dependent on factors like pH and concentration. scispace.comresearchgate.net ¹¹B NMR spectra can distinguish between these different species. For instance, studies on aqueous borate solutions show distinct signals for boric acid (~19.4 ppm), the triborate ion (~13.3 ppm), and the pentaborate ion (~1.2 ppm). researchgate.net The detection and quantification of these species are crucial for understanding the behavior of disodium octaborate in solution, as the octaborate ion will be in equilibrium with other monomeric and polymeric borate ions. d-nb.infoscispace.com

Multi-Nuclear NMR for Ligand Conformation and Dynamics

While ¹¹B NMR provides insight into the core borate structures, the study of other nuclei (multi-nuclear NMR) offers a more complete picture of the system.

¹H NMR: Proton NMR can be used to study the water molecules of hydration and any hydroxyl (B-OH) groups present in the dissolved species. The exchange dynamics between these protons and bulk water can provide information on the stability and reactivity of the borate complexes.

¹⁷O NMR: Although less common due to the low natural abundance of ¹⁷O, this technique can directly probe the oxygen environments, distinguishing between bridging oxygens (B-O-B), terminal oxygens (B-O), and hydroxyl groups or water molecules.

²³Na NMR: Sodium-23 NMR can provide information about the environment of the Na⁺ cations and their interactions with the polyborate anions in solution. Changes in the ²³Na chemical shift or line width can indicate the degree of ion pairing.

These multi-nuclear approaches provide a comprehensive view of the interactions and dynamic equilibria present in solutions of EINECS 300-896-6. youtube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the vibrational modes of a compound. The spectra of disodium octaborate tetrahydrate are characterized by bands corresponding to B-O, B-O-B, and O-H vibrations.

FT-IR and Raman spectra have been extensively used to study the structure of various hydrated borates. capes.gov.br The key vibrational modes for polyborates like the octaborate anion include:

B-O Stretching: Strong bands in the IR and Raman spectra are associated with the stretching vibrations of the B-O bonds within both the BO₃ trigonal units and BO₄ tetrahedral units. These typically appear in the 1500-1300 cm⁻¹ and 1100-800 cm⁻¹ regions.

B-O-B Bending: Vibrations corresponding to the bending of the B-O-B bridges that link the boron atoms into the polyborate network are found at lower frequencies.

O-H Vibrations: The presence of water of hydration gives rise to strong, broad absorption bands in the IR spectrum in the region of 3600-3000 cm⁻¹ due to O-H stretching, and bending vibrations around 1640 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for studying the symmetric stretching vibrations of the polyanions in aqueous solution. researchgate.netresearchgate.net For example, specific Raman bands can be assigned to pentaborate (B₅O₆(OH)₄⁻) at ~521 cm⁻¹ and the tetrahydroxyborate ion (B(OH)₄⁻) at ~745 cm⁻¹. researchgate.net These spectroscopic techniques provide a detailed fingerprint of the compound, allowing for confirmation of its structure and the nature of its chemical bonding. researchgate.netswst.org

Assignment of Characteristic Vibrational Modes

The formation of the salt involves the protonation of the amine group of 2-amino-2-methyl-1-propanol (B13486) (AMP) and the formation of the borate anion. This leads to distinct vibrational signatures. The FTIR spectrum is expected to show significant features corresponding to N-H, B-O, C-N, and O-H vibrations.

Key expected vibrational modes include:

N-H Stretching: In the protonated amine (R-NH₃⁺), the N-H stretching vibrations are anticipated to appear as a broad band in the region of 3000-3300 cm⁻¹, which may overlap with O-H stretching bands. For comparison, related N-containing borate esters exhibit N-H stretching vibrations around 3400 cm⁻¹ rsc.org.

O-H Stretching: The hydroxyl group from the AMP moiety will display a broad absorption band, typically in the 3200-3600 cm⁻¹ range, indicative of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the AMP backbone are expected in the 2850-2960 cm⁻¹ region.

B-O Stretching: The B-O bonds within the borate anion are a defining feature. Asymmetric stretching of the B-O bond in trigonal borate esters typically appears as a strong, broad band between 1300 and 1450 cm⁻¹ rsc.org.

C-N Stretching: The stretching vibration of the C-N bond is expected around 1200-1250 cm⁻¹ rsc.org.

The table below summarizes the expected characteristic vibrational modes for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| N-H Stretching | Protonated Amine (NH₃⁺) | ~3400 | rsc.org |

| O-H Stretching | Hydroxyl (O-H) | 3200-3600 | General |

| C-H Stretching (asymmetric/symmetric) | Alkyl (CH₃, CH₂) | 2850-2960 | General |

| B-O Stretching (asymmetric) | Borate Ester (B-O) | 1355–1430 | rsc.org |

| C-N Stretching | Amine (C-N) | ~1247 | rsc.org |

This table is generated based on data from analogous compounds and general spectroscopic principles.

Hydrogen Bonding Network Analysis

The supramolecular architecture of the 2-amino-2-methyl-1-propanol borate salt is dominated by an extensive network of hydrogen bonds. The presence of multiple hydrogen bond donors (the protonated ammonium (B1175870) group -NH₃⁺ and the hydroxyl group -OH) and acceptors (the borate anion and the hydroxyl oxygen) facilitates the formation of a stable, three-dimensional lattice nih.gov.

Crystal structure analysis of salts formed between 2-amino-2-methyl-1-propanol and an acid reveals that the protonated amino alcohol (2a2m1pOHH⁺) readily engages in hydrogen bonding nih.gov. The primary interaction is the heterosynthon formed between the protonated amine (NH₃⁺) and an anionic group, in this case, the borate anion nih.gov. This interaction is a critical stabilizing force in the crystal structure.

The key hydrogen bonding interactions within the this compound crystal lattice are expected to be:

N-H···O Bonds: Strong hydrogen bonds are formed between the protons of the ammonium group (-NH₃⁺) of the AMP cation and the oxygen atoms of the borate anion.

O-H···O Bonds: The hydroxyl group of the AMP cation can act as a hydrogen bond donor, interacting with oxygen atoms on adjacent borate anions or the hydroxyl group of another AMP molecule.

Charge-Assisted Hydrogen Bonds: The electrostatic attraction between the positively charged ammonium cation and the negatively charged borate anion significantly strengthens the N-H···O hydrogen bonds.

Mass Spectrometry Techniques for Molecular Ion Detection and Fragmentation Patterns

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For the 2-amino-2-methyl-1-propanol borate complex, techniques like electrospray ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer would be employed ccsenet.orgresearchgate.net.

In a typical analysis, the compound would be ionized, often forming a deprotonated molecular anion [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode ccsenet.org. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula.

A key diagnostic feature in the mass spectrum of boron-containing compounds is the characteristic isotopic pattern of boron. Boron has two stable isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance) nih.gov. This results in a distinctive M and M-1 peak cluster (in negative ion mode) or M and M+1 (in positive ion mode, relative to the ¹⁰B peak) with a characteristic intensity ratio of approximately 4:1, which serves as a clear indicator of the presence of a single boron atom in the detected ion nih.govucdavis.edu. Analysis of boronic ester pre-rotaxanes by ESI-HRMS has confirmed its utility in verifying the elemental composition of complex boron-containing structures rsc.org.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion to generate product ions, providing detailed structural information capes.gov.br. For the 2-amino-2-methyl-1-propanol borate complex, a precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion) would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern would reveal aspects of the compound's connectivity. Based on studies of related borate and boronic esters, the fragmentation is expected to occur at the weaker bonds of the complex nih.govucdavis.educapes.gov.br.

Expected fragmentation pathways could include:

Neutral Loss of 2-amino-2-methyl-1-propanol: Cleavage of the B-O-C ester linkage could result in the loss of the neutral AMP molecule (C₄H₁₁NO, molecular weight 89.14 Da).

Loss of Water: The product ions may undergo subsequent loss of water (H₂O, 18.01 Da) from either the borate core or the hydroxyl group of the AMP moiety ucdavis.edu.

Cleavage within the AMP backbone: Fragmentation of the carbon skeleton of the AMP component could also occur, though this may require higher collision energies.

The analysis of sugar alcohol borate complexes by MS/MS has shown fragments corresponding to the loss of a sugar unit from a borate center, which is analogous to the expected loss of the AMP unit ucdavis.edu. Similarly, MS/MS studies of peptide boronic acids have demonstrated predictable fragmentation patterns, yielding structurally informative b- and y-ions nih.gov. These examples underscore the power of tandem mass spectrometry in confirming the structure of complex borate esters.

Theoretical and Computational Chemistry Approaches to Einecs 300 896 6

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are foundational to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Instead of calculating the complex wave function of all electrons, DFT focuses on the much simpler electron density, offering a balance of accuracy and computational efficiency. youtube.com

A primary application of DFT is geometric optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface. For Afoxolaner, with its multiple rotatable bonds and complex stereochemistry, DFT would be used to find its most stable conformation. chemscene.com This optimized geometry is the starting point for many other computational analyses. While specific DFT geometric optimization studies for Afoxolaner are not widely published, chemoinformatic studies on isoxazoline (B3343090) ectoparasiticides have utilized such computational approaches to evaluate their interactions with biological targets. semanticscholar.org

Once the geometry is optimized, DFT can be used to analyze the molecule's electronic properties. Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity and its ability to participate in chemical reactions.

Furthermore, calculating the charge distribution reveals the partial charges on each atom within the molecule. This is vital for understanding electrostatic interactions, which play a significant role in how a drug molecule like Afoxolaner recognizes and binds to its biological target, the glutamate-gated chloride channels in insects. semanticscholar.orgmedchemexpress.com A study comparing Afoxolaner and a related compound, Fluralaner, employed computational methods to analyze their thermodynamic features and interactions with these channels, highlighting the importance of such analyses. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. researchgate.net This provides a dynamic view of the molecule's behavior, which is often more representative of its state in a biological system.

Afoxolaner is administered orally and acts systemically, meaning it is distributed throughout the body. researchgate.net Its behavior in an aqueous environment (like blood plasma) is therefore critical. MD simulations can model the explicit interactions between Afoxolaner and surrounding water molecules. This modeling helps in understanding the compound's solubility and how it presents itself to its target receptors. The high lipophilicity of Afoxolaner, suggested by a computationally predicted LogP of 6.5, indicates complex interactions in both aqueous and lipid environments. chemscene.comsemanticscholar.org

A molecule as complex as Afoxolaner, with six rotatable bonds, can exist in numerous different shapes or conformations. chemscene.com MD simulations can explore this "conformational landscape" by simulating the molecule's movements over time. This allows researchers to identify different stable and semi-stable conformations and the energy barriers between them. Understanding the accessible conformations is key, as only specific shapes may be able to bind effectively to the target receptor. These in silico approaches are increasingly vital in veterinary drug discovery to understand conformational and thermodynamic properties. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. These predictions serve as a powerful tool to complement and verify experimental data. For newly synthesized compounds, comparing the computationally predicted spectrum with the experimentally measured one can be a crucial step in confirming the molecule's structure.

DFT calculations are commonly employed for this purpose. For instance, after geometric optimization, the vibrational frequencies can be calculated, which directly correspond to peaks in an IR spectrum. Similarly, NMR chemical shifts can be predicted. For complex isoxazoline structures, theoretical studies using DFT have been shown to be in good agreement with experimental spectroscopic data, aiding in structural and regiochemical assignments. mdpi.com Although specific computational spectroscopic studies for Afoxolaner are not detailed in public literature, this remains a standard and powerful application of computational chemistry in the structural elucidation of related molecules. scispace.com

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods allow for the a priori prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants, which are fundamental to interpreting experimental spectra. While specific computational studies detailing predicted NMR data for Flumazenil are not widely available in public literature, the methodology is well-established for related compounds like diazepam. researchgate.net

The prediction of NMR parameters for a molecule like Flumazenil typically involves the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find its lowest energy conformation. uantwerpen.be

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. This is commonly done using methods like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the level of theory, the basis set chosen, and whether solvent effects are included in the model. For complex molecules, these calculations can help assign peaks in an experimental spectrum, distinguish between different isomers, or understand how electronic structure influences the magnetic environment of a nucleus. For instance, research on Flumazenil's degradation products has utilized NMR for structural confirmation, a process that can be significantly aided by computational predictions. researchgate.net

Table 1: General Methodology for Computational NMR Prediction

| Step | Description | Common Methods |

| 1. Geometry Optimization | Finding the most stable 3D arrangement of atoms in the molecule. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |

| 2. Shielding Calculation | Determining the magnetic shielding tensor for each atom in the optimized structure. | Gauge-Including Atomic Orbitals (GIAO), Continuous Set of Gauge Transformations (CSGT) |

| 3. Chemical Shift Calculation | Converting absolute shielding values to chemical shifts relative to a reference standard. | δi = σref - σi |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry provides a means to calculate these vibrational frequencies, which correspond to the energy required to excite specific molecular motions (stretching, bending, twisting).

The theoretical calculation of a vibrational spectrum is a standard feature of many quantum chemistry software packages. The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. uni-rostock.de Subsequently, the second derivatives of the energy with respect to the nuclear coordinates are calculated, forming a matrix known as the Hessian. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and their corresponding normal modes. openmopac.net For a stable molecule at its energy minimum, all calculated frequencies should be positive real numbers. uantwerpen.be

For Flumazenil, a vibrational frequency calculation would reveal the characteristic frequencies associated with its functional groups, such as the C=O (carbonyl) stretching of the ester and amide groups, C-F (carbon-fluorine) stretching, and various vibrations of the aromatic and heterocyclic rings. These theoretical spectra are invaluable for assigning the peaks observed in experimental IR or Raman spectra. Similar DFT-based vibrational analyses have been successfully performed for the related benzodiazepine (B76468), diazepam, demonstrating the utility of this approach. researchgate.net

Table 2: Illustrative Vibrational Modes for a Molecule like Flumazenil

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Groups |

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene (B151609) ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl, Methylene (B1212753) groups |

| C=O Stretch (Ester) | 1750 - 1735 | Ethyl ester group |

| C=O Stretch (Amide) | 1680 - 1630 | Lactam ring |

| C=N Stretch | 1690 - 1640 | Imidazole ring |

| C-F Stretch | 1400 - 1000 | Fluorophenyl group |

Structure-Property Relationship Modeling (Excluding Prohibited Properties)

Structure-Property Relationship modeling, which includes Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetic Relationship (QSPR) models, establishes a mathematical correlation between a molecule's chemical structure and its properties or activities. researchgate.net These models use computed molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to predict a specific endpoint.

Flumazenil has been a subject of such modeling studies, particularly concerning its interaction with the benzodiazepine binding site of the GABAA receptor. acs.orgnih.gov Molecular modeling analyses have been used to rationalize the binding properties of various compounds, including Flumazenil, to this receptor. acs.org These models help to understand the key structural features required for binding, such as the presence of hydrogen bond donors/acceptors and specific steric volumes. nih.gov

For example, QSAR studies might use descriptors like:

Electronic Descriptors: Partial atomic charges, dipole moment.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum-Chemical Descriptors: Energies of frontier molecular orbitals (HOMO/LUMO).

These descriptors are then used in statistical methods, such as regression analysis, to build a predictive model. researchgate.net Such models are critical in computational drug design for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. researchgate.net Studies have successfully used molecular docking and DFT calculations to investigate the interactions of molecules at the Flumazenil binding site, providing structural hypotheses for designing new compounds. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification of Einecs 300 896 6

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating the components of a sample mixture and quantifying them. For EINECS 300-896-6, techniques such as HPLC, GC, and Ion Chromatography can be employed, often by targeting the diethanolamine (B148213) and borate (B1201080) moieties separately.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds like diethanolamine. The analysis would focus on the diethanolamine component, typically using reverse-phase (RP) chromatography.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of diethanolamine can be achieved using a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). sielc.comresearchgate.net For instance, a method for a structurally related compound, N,N-bis(2-hydroxyethyl)-nonanamide, uses a mobile phase of acetonitrile, water, and phosphoric acid with an RP column. sielc.com Another study on a different amine-containing compound used a mobile phase of acetonitrile and a sodium borate buffer (pH 8.0) with a LiChrospher RP-18 column. nih.gov Detection is commonly performed using a UV detector, as diethanolamine has some UV absorbance at lower wavelengths, or more advanced detectors like mass spectrometry (MS) for higher sensitivity and specificity. sielc.com

Table 1: Example HPLC Conditions for Amine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com | LiChrospher RP-18 nih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile, Sodium Borate Buffer (0.20 mM, pH 8) (70:30, v/v) nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Detection | UV, Mass Spectrometry (MS) sielc.com | Diode Array Detector (DAD) at 250 nm nih.gov |

| Analyte Focus | Diethanolamine moiety | Amine moiety |

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Direct analysis of the salt Bis(2-hydroxyethyl)ammonium dihydrogen borate is not feasible due to its non-volatile nature. Therefore, analysis requires derivatization to convert the components into volatile species.

For the borate component, a validated GC-MS method involves derivatization with triethanolamine (B1662121). scribd.comnih.gov This reaction quantitatively converts nonvolatile boric acid into a volatile triethanolamine borate ester, B(OCH2CH2)3N, which is stable for GC analysis. scribd.comnih.gov The resulting derivative can be quantified with high sensitivity and selectivity using a mass spectrometer, often in selected ion monitoring (SIM) mode. scribd.comnih.gov

The diethanolamine component can also be analyzed by GC, typically after being freed from its salt form. A method for determining free diethanolamine in cosmetic ingredients uses direct injection of a methanolic solution onto a wide-bore capillary column with flame ionization detection (FID). scispace.com

Table 2: Example GC Conditions for Borate and Diethanolamine Analysis

| Parameter | Boric Acid Derivatization Method scribd.comnih.gov | Free Diethanolamine Method scispace.com |

|---|---|---|

| Analyte | Boric Acid | Diethanolamine |

| Derivatization | With triethanolamine to form volatile borate ester | None (direct injection) |

| Column | Capillary (e.g., HP-5MS) | Wide-bore capillary (e.g., Rtx-1 or SPB-5) |

| Oven Program | Isothermal (e.g., 250 °C) | Temperature programmed |

| Detection | Mass Spectrometry (MS) | Flame Ionization Detection (FID) |

Given that this compound is an ionic salt, Ion Chromatography (IC) is an ideal technique for its simultaneous or separate quantification. IC allows for the direct analysis of both the diethanolamine cation and the borate anion in aqueous solutions.

Borate Anion Analysis: The borate anion is challenging to detect directly because boric acid is a very weak acid (pKa ≈ 9). rsc.org To overcome this, a common IC method involves adding a complexing agent, such as mannitol (B672) or sorbitol, to the eluent. rsc.org This agent forms a more acidic complex with the borate, facilitating its separation on an anion-exchange column and subsequent detection by suppressed conductivity. rsc.org This method is sensitive, with detection limits in the low micromolar range. rsc.org

Diethanolamine Cation Analysis: The diethanolamine cation can be determined using a cation-exchange column with an acidic eluent, such as methanesulfonic acid. researchgate.netmetrohm.com Detection is typically achieved using a conductivity detector. researchgate.netmetrohm.com The separation of ethanolamines from other cations like sodium is well-established, making the method robust even in complex matrices. researchgate.net In some applications, a borate solution is used as a regenerant in the suppressor, which can enhance the conductivity signal of the amines by converting them to their borate salts. thermofisher.com

Table 3: Example Ion Chromatography Conditions

| Parameter | Borate (Anion) Analysis rsc.org | Diethanolamine (Cation) Analysis researchgate.net |

|---|---|---|

| Column Type | Anion Exchange | Cation Exchange |

| Eluent | Carbonate eluent with mannitol or sorbitol | 4.0 mM Methanesulfonic Acid (MSA) |

| Detection | Suppressed Conductivity | Conductivity |

| Principle | Complexation of borate to enhance acidity and detection | Separation of the protonated amine as a cation |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatography for quantification, typically based on specific color-forming or fluorescence-generating reactions.

Colorimetric assays for this compound primarily target the borate component. Several reagents form colored complexes with borate, allowing for quantification using a spectrophotometer.

Azomethine-H Method: This is a widely used and reliable method where borate complexes with azomethine-H in an aqueous solution to form a yellow-orange colored compound. tribioscience.comtribioscience.com The intensity of the color, measured at an absorbance of approximately 420 nm, is proportional to the boron concentration. tribioscience.comtribioscience.com The assay is simple, fast, and adaptable to high-throughput screening formats. tribioscience.com

Curcumin Method: Curcumin reacts with boric acid in an acidic solution to form a red-colored complex known as rosocyanine. rsc.orgnih.gov This distinct color change from yellow to red allows for the sensitive detection of boron. rsc.org The method has been adapted to quantify boron in various samples, including biological extracts. nih.gov

Other Reagents: Historically, other reagents like turmeric, quinalizarin, and pentamethylquercetin have also been used for the colorimetric determination of boric acid. ias.ac.in

Table 4: Summary of Colorimetric Methods for Borate

| Reagent | Principle | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| Azomethine-H | Forms a colored complex with borate | ~420 | tribioscience.com, tribioscience.com |

| Curcumin | Forms a red rosocyanine complex with borate | ~550 | rsc.org, nih.gov |

| Quinalizarin | Forms a blue complex in concentrated sulfuric acid | Not specified | ias.ac.in |

Fluorescence-based methods can provide higher sensitivity compared to colorimetric assays. These can be designed to detect either the amine or the borate moiety.

Probes for Amine Detection: Specific fluorescent probes have been developed to detect biogenic amines. For example, coumarin-difluoroboron β-diketonate hybrid probes can detect amines through an interaction between the boron atom of the probe and the lone pair of electrons on the amine's nitrogen atom. nih.gov This interaction leads to a significant and measurable change in the probe's fluorescence properties, enabling the quantification of the diethanolamine component. nih.gov

Derivatization for Borate Detection: The borate component can be detected fluorometrically after complexation and derivatization. One method involves separating borate complexes by ion-exchange chromatography and then performing a post-column reaction with a reagent like ethylenediamine. researchgate.net This reaction forms highly fluorescent products, allowing for sensitive detection at nanomolar levels. researchgate.net While not a direct probe method, this derivatization strategy is a key fluorometric approach for borate.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a valuable approach for the analysis of electroactive compounds like Iprodione. These techniques are based on measuring the electrical response (such as current or potential) of the analyte in an electrochemical cell.

Voltammetric methods are instrumental in studying the redox behavior of Iprodione. Research has shown that Iprodione exhibits electrochemical activity, undergoing reduction at a mercury cathode. civilica.commipdatabase.com Studies using techniques like cyclic voltammetry have revealed that the electrochemical reduction of Iprodione is an irreversible process. epa.gov This process typically occurs in two distinct stages. civilica.commipdatabase.com

The reduction mechanism involves the cleavage of chemical bonds within the Iprodione molecule. civilica.comepa.gov The specific reduction potential for Iprodione has been observed at approximately -2.2 volts versus a standard reference electrode in an acetonitrile solvent. epa.gov This characteristic potential allows for its selective detection in the presence of other compounds. The irreversible nature of the reduction indicates that the electron transfer is followed by rapid chemical reactions, leading to the formation of degradation products. epa.gov

Conductometric analysis, which measures the electrical conductivity of a solution, can also be applied to the detection of Iprodione. A notable application involves the use of molecularly imprinted polymers (MIPs) as a recognition element in a conductometric sensor. civilica.com In this approach, a polymer with cavities specifically designed to bind Iprodione is synthesized. civilica.comresearchgate.net

When a solution containing Iprodione is introduced to the MIP-based sensor, the binding of the Iprodione molecules to the polymer matrix causes a measurable change in the electrical conductivity of the system. civilica.com Research has demonstrated that the conductivity of a molecularly imprinted polyaniline-based sensor changes significantly in the presence of Iprodione, and this change is dependent on the analyte's concentration. civilica.com This technology provides a basis for developing selective and sensitive sensing systems for Iprodione. civilica.com

Hyphenated Techniques for Enhanced Sensitivity and Specificity

To achieve the high sensitivity and specificity required for trace-level analysis in complex samples, chromatographic methods are often coupled with mass spectrometric detection. These hyphenated techniques are the cornerstone of modern pesticide residue analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of Iprodione in diverse and complex matrices such as fruits, vegetables, soil, and water. epa.govresearchgate.netmipdatabase.comunifi.itcolab.wsmdpi.com This method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.

Sample preparation is a critical step, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for the extraction of Iprodione from food and environmental samples. unifi.it The LC separation is typically performed on a C8 or C18 reversed-phase column, and the mobile phase often consists of a mixture of acetonitrile and water with additives like formic acid to ensure proper ionization. mdpi.com Detection is achieved using an electrospray ionization (ESI) source, usually in positive ion mode, followed by multiple reaction monitoring (MRM) for quantification. mipdatabase.com The use of MRM enhances selectivity by monitoring specific precursor-to-product ion transitions for Iprodione, minimizing interference from the sample matrix. researchgate.net

The performance of LC-MS/MS methods for Iprodione analysis is characterized by low limits of detection (LOD) and quantification (LOQ), making it suitable for trace residue analysis.

Table 1: Performance of LC-MS/MS Methods for Iprodione Detection

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Green Beans | 1.4 µg/kg | - |

| Chili Peppers | 1.4 µg/kg | - |

| Vegetables | - | <0.01 mg/kg |

| Mandarin | - | <0.01 mg/kg (Method 22) |

| Soil | - | <10 ppb |

Data sourced from multiple studies and presented for comparative purposes. epa.govmipdatabase.comunifi.it

Gas chromatography-mass spectrometry (GC-MS), and particularly its tandem version (GC-MS/MS), is another key technique for the analysis of Iprodione. apsnet.orgresearchgate.net While Iprodione can be analyzed directly by GC, it is known to be susceptible to thermal degradation in the injector and on the analytical column, which can complicate quantification. researchgate.net The use of faster GC methods can help to minimize this on-column degradation. researchgate.net

For GC analysis, sample preparation methods like dispersive liquid-liquid microextraction (DLLME) have been optimized to preconcentrate Iprodione from water samples, thereby enhancing detection limits. researchgate.netapsnet.org The analysis is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net Electron ionization (EI) is the common ionization technique, and detection can be performed in selected ion monitoring (SIM) mode or, for higher selectivity and sensitivity, in multiple reaction monitoring (MRM) mode with a triple quadrupole mass spectrometer.

GC-MS methods have been successfully applied to the determination of Iprodione in various matrices, including water and food products, as part of multi-residue pesticide analysis programs.

Table 2: Performance of GC-MS Methods for Iprodione Detection

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Lake and Wastewater | 0.30 - 1.6 ng/mL | 1.0 - 5.3 ng/mL |

| Drinking Water | - | <10 ppb |

Data sourced from multiple studies and presented for comparative purposes. researchgate.netapsnet.org

Environmental Fate and Transformation Studies of Einecs 300 896 6

Biodegradation Pathways and Kinetics in Environmental Compartments

The biodegradation of the EINECS 300-896-6 compound is expected to be primarily driven by the degradation of its organic component, 2-amino-2-methylpropan-1-ol. Boric acid, being an inorganic substance, does not undergo biodegradation. santos.comsantos.com

2-Amino-2-methylpropan-1-ol (AMP):

While specific studies on the microbial degradation of AMP in soil and water are not extensively detailed in the available literature, information on its degradation under various conditions, particularly in the context of industrial applications like carbon capture, provides insights into potential metabolites.

The oxidative degradation of AMP has been studied, with major identified degradation products including acetone (B3395972), 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.no The proposed mechanism for oxidative degradation involves a hydrogen abstraction step, followed by the formation of a peroxyl radical which then decomposes to primary products. usn.no Temperature can significantly influence the distribution of the final degradation products. usn.no

Atmospheric photo-oxidation studies of AMP initiated by OH radicals have identified 2-amino-2-methylpropanal (B8471781) as the major gas-phase product. Minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol (B587109). nih.govwhiterose.ac.uk

Boric Acid:

Boric acid is a naturally occurring inorganic compound and is not subject to microbial degradation. santos.comsantos.com It can, however, undergo chemical transformations in the environment. santos.com

Table 1: Identified Degradation Products of 2-Amino-2-methylpropan-1-ol

| Degradation Process | Major Products | Minor Products |

|---|---|---|

| Oxidative Degradation | Acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, Formate usn.no | Acetone oxime, 4,4-dimethyl-1,3-oxazolidine (at lower temperatures) usn.no |

| Atmospheric Photo-oxidation | 2-amino-2-methylpropanal nih.govwhiterose.ac.uk | Propan-2-imine, 2-iminopropanol, Acetamide, Formaldehyde, 2-methyl-2-(nitroamino)-1-propanol nih.govwhiterose.ac.uk |

Environmental factors such as pH, temperature, and the presence of other substances can influence the degradation rates of organic compounds. For AMP, temperature has been shown to be a significant factor in its oxidative degradation, affecting the distribution of degradation products. usn.no In the context of carbon capture solutions, the presence of CO2 and oxygen also plays a crucial role in its degradation kinetics. usn.noresearchgate.net The degradation of organic pollutants in soil is generally influenced by factors such as pH, humidity, and soil organic matter content. mdpi.com

For boric acid, while it does not biodegrade, its speciation and mobility are influenced by environmental factors, primarily pH.

Hydrolytic Stability and Degradation Pathways in Aquatic Systems

The stability of the this compound compound in aquatic systems will depend on the hydrolytic stability of the salt and its individual components.

Boric acid is a weak acid and its speciation in water is pH-dependent. In most natural waters, it exists predominantly as undissociated boric acid. canada.ca

Information regarding the direct photolytic degradation of 2-amino-2-methylpropan-1-ol in aqueous solutions is limited. However, its atmospheric photo-oxidation has been studied, indicating its susceptibility to degradation by hydroxyl radicals in the presence of light. nih.govwhiterose.ac.uk UV radiation has also been shown to accelerate the oxidation of AMP in aqueous solutions. usn.no

Boric acid, being an inorganic compound, is not subject to photodegradation. santos.comsantos.com

Sorption and Desorption Behavior in Soil and Sediment Matrices

The mobility of the this compound compound in soil and sediment will be influenced by the sorption and desorption characteristics of both 2-amino-2-methylpropan-1-ol and boric acid.

2-Amino-2-methylpropan-1-ol (AMP):

AMP is highly soluble in water, which suggests it is likely to be mobile in the soil environment. Specific soil adsorption coefficients (Kd) or organic carbon-water (B12546825) partition coefficients (Koc) for AMP are not well-documented in the reviewed literature. The mobility of a substance in soil is inversely related to its sorption coefficient; a low value indicates high mobility. chemsafetypro.comnih.gov

Boric Acid:

Boric acid is naturally present in soil and water and is generally mobile. orst.edu Its sorption to soil and sediment is a key process controlling its concentration in the soil solution and, consequently, its bioavailability. areeo.ac.irusda.gov

The adsorption of boric acid is strongly dependent on pH, with maximum adsorption typically occurring at a pH near 9. cdnsciencepub.com Boron adsorption is also influenced by the composition of the soil, including the content of organic matter, clay minerals, and metal (iron and aluminum) oxides. usda.govcdnsciencepub.comnih.gov The adsorption of boric acid on soils can often be described by Langmuir and Freundlich isotherm models. areeo.ac.irusda.gov Desorption of boric acid is also a critical process, and in some cases, can be reversible depending on environmental conditions such as pH. ncsu.edu

Table 2: Factors Influencing Boric Acid Sorption in Soil

| Factor | Influence on Sorption |

|---|---|

| pH | Increases with increasing pH up to ~9, then decreases cdnsciencepub.com |

| Soil Organic Matter | Positively correlated with sorption, especially at higher pH cdnsciencepub.com |

| Clay Minerals | Contribute to sorption sites usda.gov |

| Metal Oxides (Fe, Al) | Important surfaces for boric acid adsorption usda.govnih.gov |

| Temperature | Adsorption generally decreases with increasing temperature in soils with crystalline minerals usda.gov |

Adsorption Isotherms and Kinetics

The adsorption of the boric acid component to soil is a critical process influencing its mobility and availability. usda.gov Studies on boron adsorption in various soil types have shown that the process can often be described by established isotherm models, which relate the amount of adsorbed substance to its concentration in the surrounding solution at equilibrium.

Adsorption Isotherms: The Langmuir and Freundlich isotherm models have been successfully applied to describe boron adsorption in soil. usda.govareeo.ac.ircdnsciencepub.com

Langmuir Isotherm: This model assumes monolayer adsorption onto a finite number of identical and equivalent sites. It is often found to fit experimental data for boron adsorption well. areeo.ac.ircdnsciencepub.com

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is also used to characterize boron adsorption on soils. usda.govareeo.ac.ir

The table below summarizes typical parameters for these isotherms from studies on boron adsorption in soil.

| Isotherm Model | Parameters | Description | Typical Values for Boron Adsorption |

| Langmuir | b (Adsorption maximum) | Represents the maximum amount of solute that can be adsorbed per unit of adsorbent. | 73 to 207 mmol kg⁻¹ in humic acids at pH ~8.8 cdnsciencepub.com |

| K (Langmuir constant) | Related to the binding energy of adsorption. | Varies with soil type and pH. | |

| Freundlich | K_f (Freundlich constant) | An indicator of the adsorption capacity. | Varies with soil type and conditions. |

| n (Freundlich intensity parameter) | Indicates the favorability of the adsorption process. | Varies with soil type and conditions. |

Parabolic Diffusion Model: This model often provides the best fit for boron adsorption kinetics, indicating that the process is mainly controlled by diffusion. asianpubs.org

Elovich Equation: This equation is also frequently used and has been found to accurately describe the kinetics of boron adsorption in certain soil types, particularly gypsiferous soils. proquest.com

First-Order Kinetics: While sometimes applied, models like the pseudo-first-order reaction have been used to describe the initial fast desorption phase. udel.edu

Studies on pyrophyllite (B1168745) clay, for instance, determined a forward rate constant (adsorption) of 104.26 L mol⁻¹ s⁻¹ and a backward rate constant (desorption) of 10¹·¹¹ s⁻¹, indicating that the rate of adsorption is significantly faster than desorption. udel.edu

Influence of Soil Organic Matter and Mineral Composition

The extent of adsorption of the boric acid component is significantly influenced by the composition of the soil matrix, particularly its organic matter content and mineralogy. usda.gov

Soil Organic Matter (SOM): Soil organic matter is a primary sink for boron in soils. researchgate.netborax.com Boric acid forms complexes with polyhydroxy functional groups present in organic matter, such as humic acids. researchgate.netnih.gov The sorption capacity of organic matter for boron can be substantially higher than that of clay minerals. researchgate.net Boron adsorption on humic acids is strongly dependent on pH, with adsorption increasing significantly up to a maximum around pH 9.0-9.5, after which it declines. usda.govcdnsciencepub.com This interaction is crucial as SOM can act as both a source and a sink for boron, releasing it as the organic matter decomposes. borax.com

Mineral Composition: Various soil minerals act as adsorbing surfaces for boron. usda.gov

Aluminum and Iron Oxides: These minerals, such as goethite and gibbsite, play a significant role in boron adsorption. usda.govusda.gov The mechanism is believed to be an inner-sphere complexation. usda.gov

Clay Minerals: Clays like kaolinite (B1170537), montmorillonite, and illite (B577164) adsorb boron, primarily on their edge surfaces. udel.eduusda.gov The adsorption mechanism can vary, with evidence suggesting inner-sphere complexes for kaolinite and outer-sphere complexes for montmorillonite. usda.gov

Calcium Carbonate (Calcite): In calcareous soils, calcite surfaces also contribute to boron adsorption, with the maximum adsorption occurring around pH 9.5. usda.govusda.gov

The adsorption behavior on these minerals is also highly pH-dependent, generally increasing from acidic to alkaline conditions before decreasing at very high pH levels. usda.gov

Volatilization Potential and Atmospheric Transport Considerations

The potential for this compound to volatilize and undergo atmospheric transport is dictated almost entirely by the properties of the 2-amino-2-methylpropan-1-ol (AMP) component. Orthoboric acid is a non-volatile solid, and its contribution to the vapor pressure of the compound is negligible.

Vapor Pressure and Henry's Law Constant Estimation

Vapor Pressure: 2-amino-2-methylpropan-1-ol is a liquid with a measurable vapor pressure, which allows it to partition into the gas phase from surfaces or aqueous solutions. While values vary slightly across sources, the vapor pressure is consistently low.

| Property | Value | Temperature |

| Vapor Pressure of 2-amino-2-methyl-1-propanol (B13486) | <1 mmHg | 25 °C |

| 133 Pa (~1 mmHg) | 20 °C |

Henry's Law Constant: The Henry's Law constant (H) describes the partitioning of a chemical between the air and water phases and is crucial for assessing its potential for atmospheric transport from water bodies. A reliable experimental value for the Henry's Law constant of 2-amino-2-methyl-1-propanol is not readily available in the reviewed literature. However, it is noted that nitramines, which are degradation products of AMP, are expected to have Henry's law solubility constants 3–10 times larger than their parent amine, suggesting they will readily transfer to the atmospheric aqueous phase (e.g., cloud droplets). acs.org

Atmospheric Oxidation and Degradation Products

Once in the atmosphere, the 2-amino-2-methylpropan-1-ol (AMP) component is subject to oxidative degradation, primarily initiated by reaction with hydroxyl (OH) radicals. nih.govwhiterose.ac.uk This photo-oxidation process leads to the formation of a variety of gas-phase products. nih.gov

Theoretical calculations and chamber studies have shown that the reaction proceeds via hydrogen abstraction by OH radicals, predominantly from the -CH₂- group (>70%), with minor contributions from abstraction at the -NH₂ (5-20%) and -CH₃ groups (5-10%). nih.gov

The major and minor primary degradation products identified from these studies are listed below.

| Product Type | Chemical Name | Chemical Formula |

| Major Gas-Phase Product | 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO |

| Minor Primary Products | Propan-2-imine | (CH₃)₂C=NH |

| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | |

| Acetamide | CH₃C(O)NH₂ | |

| Formaldehyde | CH₂O | |

| 2-methyl-2-(nitroamino)-1-propanol (a nitramine) | CH₃C(CH₃)(NHNO₂)CH₂OH |

It is noteworthy that experimental evidence does not indicate the formation of nitrosamines from the atmospheric degradation of AMP. nih.govwhiterose.ac.uk The atmospheric degradation of AMP can also lead to particle formation, particularly through its reaction with nitric acid to form AMP nitrate (B79036) salt. acs.orgnih.gov

Advanced Applications and Performance Mechanisms of Einecs 300 896 6 in Specific Industrial Contexts

Role in Advanced Materials Science as a Precursor or Component

Borate (B1201080) esters, including alkanolamine borates like EINECS 300-896-6, serve as important building blocks in the synthesis of advanced materials due to the reactivity of the boron center and the potential for forming robust networks.

Borate esters are key precursors in the synthesis of various boron-containing polymers. wikipedia.org They can undergo transesterification reactions with diols to form polyesters with boron in the polymer backbone. The Lewis acidity of the boron atom in borate esters can also be utilized to initiate polymerization reactions, such as the ring-opening polymerization of epoxides, leading to the formation of polyethers. wikipedia.org The presence of the amino alcohol moiety in this compound offers additional functional sites for polymerization, potentially through condensation reactions involving the amine or hydroxyl groups, leading to the formation of polyamides, polyurethanes, or other complex polymeric structures.

| Precursor/Component | Material Formed | Key Mechanism | Reference |

| Borate Esters | Boron-Containing Polymers | Transesterification, Epoxide Polymerization | wikipedia.org |

| Borate Esters | Ceramic Glazes | Fluxing agent, Network modifier | americanborate.comborax.com |

The incorporation of boron-containing compounds into composite materials can significantly enhance their performance characteristics. Borate esters can be used to functionalize fillers or reinforcing agents, improving their dispersion and interfacial adhesion within a polymer matrix. For instance, the reaction of the hydroxyl group in this compound with the surface of inorganic fillers can create a covalent bond, leading to a more robust composite material with improved mechanical properties.

Furthermore, boron compounds are known for their ability to form char at high temperatures, which can act as a thermal barrier. The integration of this compound into a polymer composite could therefore enhance its fire-retardant properties. Upon combustion, the boron-containing compound can form a glassy borate layer that insulates the underlying polymer from the heat source and reduces the release of flammable volatiles.

Mechanistic Understanding of Performance in Lubricant Formulations

Alkanolamine borates are highly effective multifunctional additives in lubricant formulations, providing anti-wear, friction-reducing, and extreme-pressure properties. researchgate.netuspto.gov The presence of both boron and nitrogen in this compound contributes synergistically to its performance.

When introduced into a lubricant, this compound and similar borate esters physically adsorb onto the metal surfaces of moving parts. uspto.gov Under the high pressure and temperature conditions generated at the points of asperity contact, a tribochemical reaction occurs. This leads to the formation of a protective boundary film on the metal surfaces, which prevents direct metal-to-metal contact and reduces friction and wear. tandfonline.com

The performance of nitrogen-containing borate esters as lubricant additives has been demonstrated in numerous studies. For example, the addition of a novel borate ester containing nitrogen to a synthetic ester base oil resulted in a significant reduction in wear scar diameter (WSD) and friction coefficient.

| Additive Concentration | Wear Scar Diameter (mm) | Friction Coefficient |

| Base Oil | 0.80 | ~0.12 |

| 0.3% BNSD | 0.52 | ~0.08 |

Data adapted from a study on a novel nitrogen-containing borate ester (BNSD) in synthetic ester base oil. tandfonline.com

The protective film formed by borate esters is a complex mixture of compounds. researchgate.net Spectroscopic analysis of worn surfaces has revealed the presence of boron oxides (B₂O₃), iron oxides (Fe₂O₃), and in the case of nitrogen-containing borate esters, boron nitride (BN). uspto.govtandfonline.com Boron nitride is a highly lubricious material with a layered crystal structure similar to graphite, which contributes significantly to the friction-reducing properties of the additive. uspto.gov

The mechanism of film formation involves the decomposition of the borate ester at the high temperatures of the contact zone. The boron and nitrogen atoms then react with the iron surface to form a durable and low-shear-strength tribofilm. This film is constantly being removed by the rubbing action and replenished by the lubricant, maintaining a protective layer that extends the life of the mechanical components.

| Film Component | Function |

| Boron Oxides (B₂O₃) | Glassy protective layer |

| Iron Oxides (Fe₂O₃) | Part of the passivating layer |

| Boron Nitride (BN) | Solid lubricant, friction reduction |

Utilization in Corrosion Inhibition and Surface Passivation Processes

The reaction product of boric acid and an alkanolamine, such as this compound, is an effective corrosion inhibitor for ferrous and other metals in aqueous and non-aqueous systems. borax.com